molecular formula C11H16BNO3 B1586748 4-(Isobutylaminocarbonyl)phenylboronic acid CAS No. 850568-13-7

4-(Isobutylaminocarbonyl)phenylboronic acid

Cat. No. B1586748
M. Wt: 221.06 g/mol
InChI Key: DUBSEAOPNSRHHN-UHFFFAOYSA-N
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Description

4-(Isobutylaminocarbonyl)phenylboronic acid is an organic compound that contains a boron atom bonded to a phenyl group and a boronic acid functional group . It is involved in the synthesis of biologically active molecules .


Synthesis Analysis

The synthesis of 4-(Isobutylaminocarbonyl)phenylboronic acid involves the Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . Another method involves the reaction of 4-carboxyphenylboronic acid with thionyl chloride, followed by the addition of concentrated ammonia .


Molecular Structure Analysis

The molecular formula of 4-(Isobutylaminocarbonyl)phenylboronic acid is C11H16BNO3 . It contains a boron atom bonded to a phenyl group and a boronic acid functional group.


Chemical Reactions Analysis

4-(Isobutylaminocarbonyl)phenylboronic acid is involved in various chemical reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions for the synthesis of substituted pyrene derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Isobutylaminocarbonyl)phenylboronic acid include a melting point of 206-216°C and a density of 1.13g/cm³ .

Scientific Research Applications

Molecular Recognition and Chemosensing

Phenylboronic acids and esters have been extensively explored for their role in molecular recognition and chemosensing. A study detailed the N-B interaction in o-(N,N-dialkylaminomethyl)arylboronate systems, revealing their potential in the design of future chemosensing technologies targeting physiologically important substances like saccharides, alpha-hydroxycarboxylates, and catecholamines (Zhu et al., 2006).

Carbohydrate Binding

New classes of carbohydrate-binding boronic acids have been developed, showing superior abilities to complex glycosides under physiologically relevant conditions compared to previous boronic acid derivatives. These findings suggest applications in creating oligomeric receptors and sensors for selective recognition of cell-surface glycoconjugates (Dowlut & Hall, 2006).

Optical Modulation and Sensor Development

Research into phenylboronic acid-grafted, polyethylene glycol-wrapped single-walled carbon nanotubes demonstrated their utility in saccharide recognition and quenching of near-infrared fluorescence in response to saccharide binding. This work illustrates the potential of phenylboronic acids in developing advanced sensors and materials for biomedical applications (Mu et al., 2012).

Catalysis

Phenylboronic acids have been applied as catalysts in organic synthesis, demonstrating effectiveness in dehydrative condensation between carboxylic acids and amines, and enabling the synthesis of complex molecules with potential applications in pharmaceuticals and material science (Wang, Lu, & Ishihara, 2018).

Material Science

The construction of covalent organic frameworks (COFs) using phenylboronic acids as building blocks has been demonstrated, creating materials with high thermal stability, permanent porosity, and high surface areas. These COFs have potential applications in gas storage, separation technologies, and catalysis (Côté et al., 2005).

Glucose and pH-responsive Systems

Studies have explored the use of phenylboronic acid derivatives in developing glucose and pH-responsive systems for controlled drug delivery and bioresponsive materials. For instance, hybrid nanoassemblies involving phenylboronic acids have shown potential for glucose-responsive drug release, highlighting their applications in diabetes management and therapy (Matuszewska et al., 2015).

Safety And Hazards

4-(Isobutylaminocarbonyl)phenylboronic acid is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Boronic acids, including 4-(Isobutylaminocarbonyl)phenylboronic acid, are increasingly utilized in diverse areas of research. They have found promising applications in self-regulated drug delivery systems for diabetes therapy . The PBA-based glucose-sensitive gels, including hydrogels, microgels, and nanogels, are expected to significantly promote the development of smart self-regulated drug delivery systems .

properties

IUPAC Name

[4-(2-methylpropylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO3/c1-8(2)7-13-11(14)9-3-5-10(6-4-9)12(15)16/h3-6,8,15-16H,7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUBSEAOPNSRHHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NCC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378479
Record name {4-[(2-Methylpropyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Isobutylcarbamoyl)phenyl)boronic acid

CAS RN

850568-13-7
Record name {4-[(2-Methylpropyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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